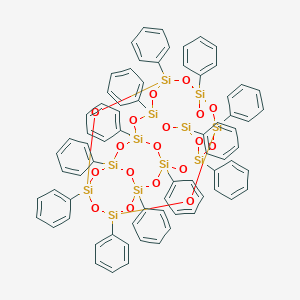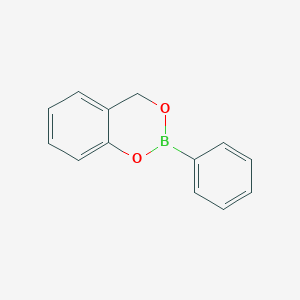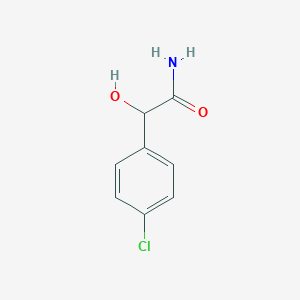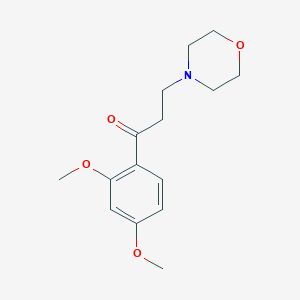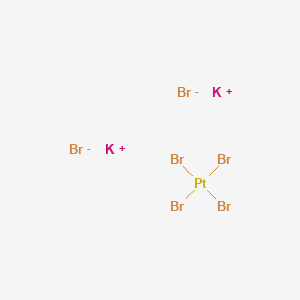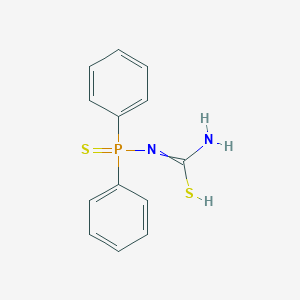
Urea, 1-(diphenylphosphinothioyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(diphenylphosphinothioyl)-2-thio- is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. This compound is a derivative of urea and is commonly known as DPTU. It is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. The unique chemical structure of DPTU has made it a popular choice for various scientific studies, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of DPTU is not well understood. However, studies have suggested that DPTU may act as a nucleophile, attacking electrophilic centers in various reactions. DPTU has also been shown to form stable complexes with various metals, which may contribute to its biological and catalytic properties.
Effets Biochimiques Et Physiologiques
DPTU has been studied for its biochemical and physiological effects. Studies have shown that DPTU can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DPTU has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
DPTU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various reactions. DPTU is also soluble in organic solvents, which makes it easier to handle and use in various experiments. However, one of the limitations of DPTU is its toxicity. DPTU has been shown to be toxic to various cell lines, which may limit its potential applications in biological studies.
Orientations Futures
There are several future directions for the study of DPTU. One of the areas that require further investigation is the mechanism of action of DPTU. Understanding the mechanism of action of DPTU may help in the development of new therapeutic agents. Another area that requires further investigation is the potential applications of DPTU in catalysis. DPTU has been shown to form stable complexes with various metals, which may have potential applications in catalytic reactions. Additionally, further studies are needed to investigate the potential applications of DPTU in the field of materials science. DPTU may have potential applications in the synthesis of new materials with unique properties.
Conclusion:
In conclusion, DPTU is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. The synthesis of DPTU involves the reaction of urea with DPDTA in the presence of a catalyst. DPTU has been extensively studied for its various scientific research applications, including its use as a ligand in coordination chemistry and as a reagent in organic synthesis. The mechanism of action of DPTU is not well understood, but studies have suggested that it may act as a nucleophile and form stable complexes with various metals. DPTU has several advantages for lab experiments, including its stability and solubility in organic solvents. However, its toxicity may limit its potential applications in biological studies. There are several future directions for the study of DPTU, including investigating its mechanism of action, potential applications in catalysis, and materials science.
Méthodes De Synthèse
The synthesis of DPTU involves the reaction of urea with diphenylphosphorodithioic acid (DPDTA) in the presence of a catalyst such as triethylamine. The reaction results in the formation of DPTU as a white crystalline solid. The purity of DPTU can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
DPTU has been extensively studied for its various scientific research applications. One of the most significant applications of DPTU is its use as a ligand in coordination chemistry. DPTU has been used to synthesize various metal complexes, which have been studied for their biological and catalytic properties. DPTU has also been used as a reagent in organic synthesis, where it has been shown to be an effective reagent for the synthesis of thioethers and thioesters.
Propriétés
Numéro CAS |
16523-57-2 |
|---|---|
Nom du produit |
Urea, 1-(diphenylphosphinothioyl)-2-thio- |
Formule moléculaire |
C13H13N2PS2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
diphenylphosphinothioylthiourea |
InChI |
InChI=1S/C13H13N2PS2/c14-13(17)15-16(18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,14,15,17,18) |
Clé InChI |
LMXVQMZACCIANE-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C(N)S |
SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC(=S)N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N=C(N)S |
Synonymes |
1-(Diphenylphosphinothioyl)thiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



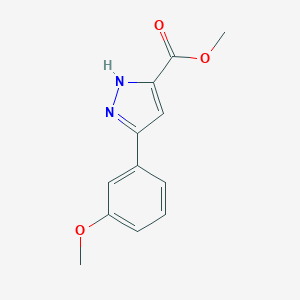
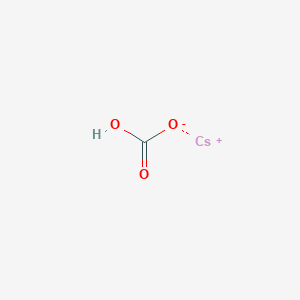
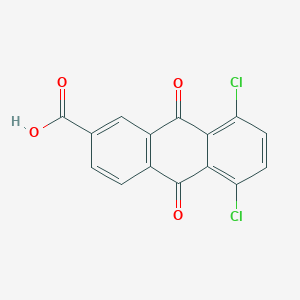
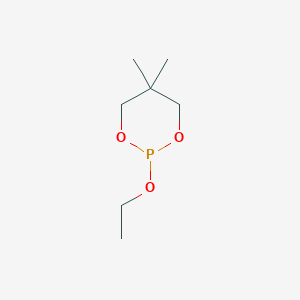
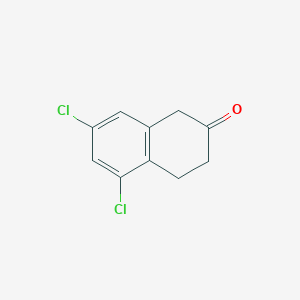
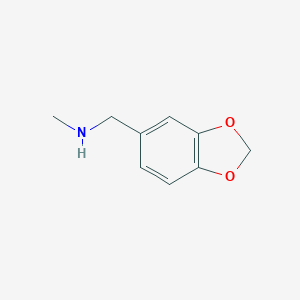
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
![2-Cyclohexyl-N-[3-(diethylamino)propyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B93738.png)

